molecular formula C13H9F3N2O2 B8175459 [3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine CAS No. 856897-95-5

[3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine

Cat. No.: B8175459
CAS No.: 856897-95-5
M. Wt: 282.22 g/mol
InChI Key: DGSNEOPSGFESJN-UHFFFAOYSA-N
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Description

[3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine is a biphenyl derivative featuring a nitro (-NO₂) group at position 3 on the first phenyl ring and a trifluoromethyl (-CF₃) group at position 4' on the second phenyl ring, with an amine (-NH₂) at position 4 (Figure 1). This structure combines electron-withdrawing substituents (NO₂ and CF₃) that significantly influence its electronic properties, solubility, and reactivity. The compound’s applications span pharmaceuticals, organic synthesis, and materials science, where its substituent interplay is critical .

Properties

IUPAC Name

2-nitro-4-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(7-9)18(19)20/h1-7H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSNEOPSGFESJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222138
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856897-95-5
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856897-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-nitrobiphenyl with trifluoromethylating agents under specific conditions to yield the desired product . The reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of [3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Scientific Research Applications

[3-Nitro-4’-(trifluoromethyl)-4-biphenylyl]amine has several applications in scientific research:

Comparison with Similar Compounds

3-Nitro-[1,1'-biphenyl]-4-amine (CAS 4085-18-1)

Structural Differences : Lacks the -CF₃ group at position 4' (replaced by hydrogen).
Key Properties :

  • Electronic Effects : The absence of -CF₃ reduces electron-withdrawing effects, making the biphenyl system less electron-deficient.
  • Applications : Used in dye synthesis and as a precursor for pharmaceuticals, but reduced stability in electrophilic environments due to weaker electron withdrawal .

Table 1: Physical and Electronic Comparison

Property [3-Nitro-4'-(trifluoromethyl)-4-biphenylyl]amine 3-Nitro-[1,1'-biphenyl]-4-amine
Melting Point Not reported (predicted higher due to -CF₃) ~150–160°C (estimated)
Electron-Withdrawing Groups NO₂, -CF₃ NO₂
Solubility Lower in polar solvents Higher in polar solvents

4-Nitro-3-(trifluoromethyl)-aniline (CAS 393-11-3)

Structural Differences: A monocyclic aniline derivative with -NO₂ at position 4 and -CF₃ at position 3. Key Properties:

  • Electronic Effects : Strong electron withdrawal from both substituents creates a highly electron-deficient aromatic ring.
  • Reactivity: Prone to electrophilic substitution at positions ortho to -NO₂ and -CF₃. Enzymatic reduction of similar nitro-CF₃ compounds (e.g., 3-nitrobenzotrifluoride) yields hydroxylamines rather than amines unless conjugated systems stabilize reduction .
  • Applications : Primarily an impurity standard in pharmaceuticals (e.g., acetamide derivatives in ), highlighting its role in quality control .

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS N/A)

Structural Differences : Features a bromine substituent and tertiary amine structure.
Key Properties :

  • Physical Data : Melting point = 171°C, crystalline powder. The bromine atom increases molecular weight (476.42 g/mol) and polarizability.
  • Electronic Effects : Bromine’s moderate electron-withdrawing effect contrasts with -CF₃’s stronger withdrawal.
  • Applications : Used in organic electronics (e.g., hole-transport materials) due to extended conjugation and stability .

4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine (CAS 937605-24-8)

Structural Differences : Incorporates a thiazole ring and -OCF₃ instead of -CF₃.
Key Properties :

  • Electronic Effects : -OCF₃ is less electron-withdrawing than -CF₃ but enhances lipophilicity.
  • Reactivity : The thiazole ring introduces heterocyclic reactivity, enabling coordination with metals or biomolecules.
  • Applications: Explored in immunomodulatory studies, leveraging the thiazole scaffold’s bioactivity .

Electron-Withdrawing Groups

  • Trifluoromethyl (-CF₃) : Increases thermal stability and resistance to oxidation but reduces solubility in aqueous media.

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